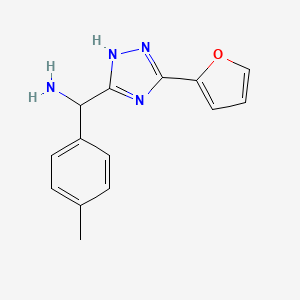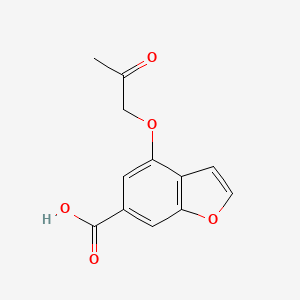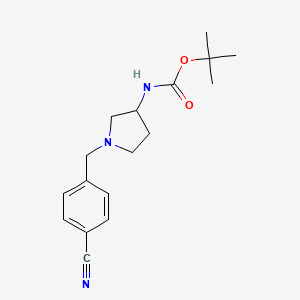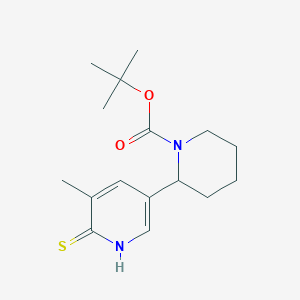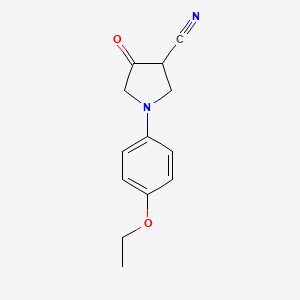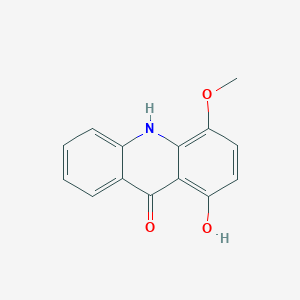
1-Hydroxy-4-methoxyacridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-4-methoxyacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents. This compound features a hydroxyl group at the first position and a methoxy group at the fourth position on the acridine ring, which may influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-methoxyacridin-9(10H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis often begins with a substituted aniline or phenol.
Cyclization: The intermediate undergoes cyclization to form the acridine core.
Functional Group Introduction: Hydroxyl and methoxy groups are introduced through selective reactions, such as hydroxylation and methylation.
Industrial Production Methods
Industrial production methods for such compounds usually involve:
Batch Processing: Large-scale synthesis in batch reactors.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the compound meets the required purity and quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-4-methoxyacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Reduction of the acridine ring or functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the acridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as an anticancer or antimicrobial agent.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-4-methoxyacridin-9(10H)-one would involve its interaction with molecular targets such as DNA, enzymes, or receptors. The hydroxyl and methoxy groups may play a role in binding affinity and specificity. Pathways involved could include inhibition of DNA replication or enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-Aminoacridine: Known for its use as a fluorescent dye and potential therapeutic agent.
Acriflavine: An acridine derivative with antimicrobial properties.
Uniqueness
1-Hydroxy-4-methoxyacridin-9(10H)-one is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
141992-43-0 |
|---|---|
Molekularformel |
C14H11NO3 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
1-hydroxy-4-methoxy-10H-acridin-9-one |
InChI |
InChI=1S/C14H11NO3/c1-18-11-7-6-10(16)12-13(11)15-9-5-3-2-4-8(9)14(12)17/h2-7,16H,1H3,(H,15,17) |
InChI-Schlüssel |
ZPFLJIZHPROJLE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




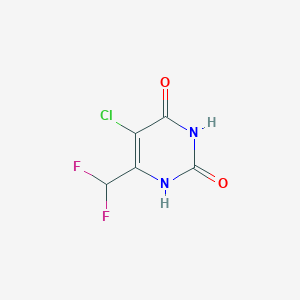

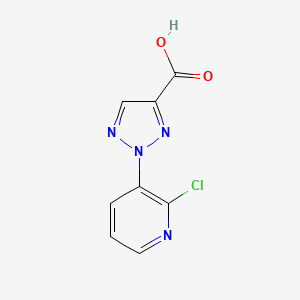
![2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B15058340.png)
![(3AR,6AR)-1-Methyl-5-ethoxycarbonylhexahydropyrrolo[3,4-B]pyrrole](/img/structure/B15058352.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine](/img/structure/B15058359.png)
